molecular formula C23H18N2O3 B2502877 N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide CAS No. 433327-31-2

N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

Cat. No.: B2502877
CAS No.: 433327-31-2
M. Wt: 370.408
InChI Key: VANFFIYSNKZCLN-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a 1,3-dioxoisoindolinyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3-dioxoisoindolinyl group: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.

    Attachment of the benzamide group: The 1,3-dioxoisoindolinyl intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to form the benzamide linkage.

    Introduction of the dimethylphenyl group: Finally, the dimethylphenyl group is introduced through a substitution reaction, typically using a suitable halide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halides and other electrophiles are commonly used in substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide: shares similarities with other benzamide derivatives and isoindolinone compounds.

    This compound: is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-14-6-5-9-20(15(14)2)24-21(26)16-10-12-17(13-11-16)25-22(27)18-7-3-4-8-19(18)23(25)28/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANFFIYSNKZCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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